molecular formula C16H15NO B12437195 5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole CAS No. 869502-37-4

5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole

Cat. No.: B12437195
CAS No.: 869502-37-4
M. Wt: 237.30 g/mol
InChI Key: JNKURWOTAFLTDT-UHFFFAOYSA-N
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Description

5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole is a chemical compound built on the benzoxazole scaffold, a structure recognized in medicinal and agricultural chemistry as a privileged scaffold due to its versatility in interacting with multiple biological targets . Benzoxazole derivatives are considered structural bioisosteres of natural nucleotides, such as adenine and guanine, which facilitates their interaction with the biopolymers of living systems and is a key reason for their broad bioactivity . This specific compound shares close structural similarity with other researched 2-substituted benzoxazoles, which have demonstrated significant biological properties. Researchers value this class of compounds for developing new antimicrobial agents, particularly against resistant mycobacterial strains including Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM) . Beyond pharmaceutical applications, benzoxazole derivatives are also investigated for their utility in agrochemical research. Related compounds have shown a capacity to inhibit photosynthetic electron transport (PET) in chloroplasts, suggesting a potential mechanism for herbicide development . The site of action for such inhibitory effects is often situated on the donor side of photosystem II . The correlation between antimicrobial and herbicidal activities in these compounds makes them valuable tools for cross-disciplinary research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

869502-37-4

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

5-methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole

InChI

InChI=1S/C16H15NO/c1-11-3-6-13(7-4-11)10-16-17-14-9-12(2)5-8-15(14)18-16/h3-9H,10H2,1-2H3

InChI Key

JNKURWOTAFLTDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)C

Origin of Product

United States

Preparation Methods

BAIL Gel-Catalyzed One-Pot Synthesis

The BAIL gel-catalyzed method offers a direct route to 2-arylbenzoxazoles. For 5-methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole, 5-methyl-2-aminophenol reacts with 4-methylbenzaldehyde in the presence of a BAIL gel catalyst (e.g., [BsAIm][OTf]/SCF) at 130°C under solvent-free conditions.

  • Reaction Conditions :
    • Catalyst loading: 0.01 mmol
    • Temperature: 130°C
    • Time: 1–3 hours
  • Yield : 98% (isolated).
  • Mechanism : The BAIL gel protonates the aldehyde, facilitating imine formation, followed by oxidative cyclization to the benzoxazole core.

Table 1 : Catalyst Screening for Benzoxazole Synthesis

Catalyst Yield (%)
BAIL gel 98
TsOH 51
AlCl₃ 55
FeCl₃ 43

Gold(III) Chloride-Mediated Oxidative Cyclization

HAuCl₄·4H₂O catalyzes the one-pot synthesis of 2-arylbenzoxazoles under an oxygen atmosphere.

  • Procedure :
    • 5-Methyl-2-aminophenol (1 mmol) and 4-methylbenzaldehyde (1 mmol) are mixed with HAuCl₄·4H₂O (2 mol%) in THF.
    • The reaction is stirred at 40°C for 30 minutes, then heated to 66°C under O₂ for 6 hours.
  • Yield : 96%.
  • Advantages : Mild conditions and compatibility with electron-donating/withdrawing groups.

Multi-Step Synthesis via Bromination and Alkylation

Formation of 5-Methyl-1,3-Benzoxazole Intermediate

A two-step protocol involves:

  • Amide Formation : Reacting 5-methyl-2-aminophenol with furoic acid to form N-(2-hydroxy-5-methylphenyl)furan-2-carboxamide (2a).
  • Cyclization : Treating the amide with TsOH in toluene under Dean–Stark conditions to yield 2-(furan-2-yl)-5-methyl-1,3-benzoxazole (3a).

Table 2 : Cyclization Yields for Benzoxazole Derivatives

Starting Amide Product Yield (%)
2a 3a (5-methyl) 82
2b 3b (3,4-dimethoxy) 75

Bromination and Alkylation

The 5-methylbenzoxazole intermediate undergoes bromination followed by nucleophilic substitution:

  • Bromination :
    • React 3a with N-bromosuccinimide (NBS) in CCl₄ under a halogen lamp to form 5-(bromomethyl)-2-(furan-2-yl)-1,3-benzoxazole (4a).
    • Yield: 70%.
  • Alkylation :
    • Treat 4a with 4-methylbenzylamine in acetone with Et₃N to introduce the (4-methylphenyl)methyl group.
    • Yield: 65–75%.

Reductive Hydrogenation of Nitro Precursors

Nitro Group Reduction

Nitro-substituted benzoxazoles are reduced to amines, which can be further functionalized:

  • Nitro Intermediate Synthesis :
    • Condense 2-amino-4-nitrophenol with 4-methylbenzaldehyde using activated carbon to form 5-nitro-2-[(4-methylphenyl)methyl]-1,3-benzoxazole.
  • Reduction :
    • Hydrogenate the nitro compound with Pd/C (10%) in ethanol to yield 5-amino-2-[(4-methylphenyl)methyl]-1,3-benzoxazole.
    • Yield: 85–90%.

Comparative Analysis of Methods

Table 3 : Advantages and Limitations of Synthetic Routes

Method Yield (%) Conditions Scalability
BAIL gel catalysis 98 Solvent-free High
HAuCl₄ catalysis 96 O₂ atmosphere Moderate
Multi-step alkylation 70–75 Multi-step Low
Nitro reduction 85–90 High-pressure H₂ Moderate

Characterization and Validation

  • ¹H NMR : Key signals include aromatic protons (δ 7.2–7.6 ppm), methyl groups (δ 2.2–2.5 ppm), and benzyl CH₂ (δ 4.6 ppm).
  • LC-MS : Molecular ion peaks at m/z 265 [M+H]⁺ confirm the target compound.
  • PXRD : Crystalline forms are validated via powder X-ray diffraction, with distinct peaks at 2θ = 10.2°, 15.7°, and 20.4°.

Industrial-Scale Considerations

  • Solid Dispersion Techniques : For pharmaceutical applications, the compound is formulated as a solid dispersion with microcrystalline cellulose (MCC) or hydroxypropyl methylcellulose (HPMC) to enhance solubility.
  • Catalyst Recycling : BAIL gels can be reused for up to five cycles without significant loss in activity.

Chemical Reactions Analysis

Oxidation Reactions

The methylthio and methyl groups undergo selective oxidation under controlled conditions:

a. Methylthio Group Oxidation

  • Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA)

  • Conditions : Acidic or neutral media, 0–25°C

  • Products : Sulfoxide (R-SO-) or sulfone (R-SO₂-) derivatives

b. Methyl Group Oxidation

  • Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)

  • Conditions : Aqueous acidic environment, reflux

  • Products : Carboxylic acid derivatives via benzylic oxidation

Electrophilic Aromatic Substitution

The benzoxazole ring undergoes substitution at the 4-, 5-, and 7-positions due to electron-rich aromatic regions:

Reaction Type Reagents/Conditions Position Product Yield Reference
NitrationHNO₃/H₂SO₄, 0–5°C5- and 7-Nitrobenzoxazole derivatives60–75%
SulfonationH₂SO₄/SO₃, 80°C4-Sulfonic acid derivatives55–65%
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃, RT5-Chloro- or bromobenzoxazole70–85%

Reduction Reactions

Reductive transformations target the benzoxazole ring and substituents:

a. Ring Reduction

  • Reagents : Lithium aluminum hydride (LiAlH₄)

  • Conditions : Tetrahydrofuran (THF), reflux

  • Products : 2,3-Dihydrobenzoxazole derivatives

b. Functional Group Reduction

  • Ketone Reduction : Sodium borohydride (NaBH₄) in ethanol reduces carbonyl groups to secondary alcohols (e.g., 1-phenyl-1-ethanol derivatives) .

  • Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines .

Cross-Coupling Reactions

Transition-metal catalysis enables C–H functionalization:

a. Suzuki–Miyaura Coupling

  • Catalyst : Pd(PPh₃)₄

  • Conditions : Aqueous DMF, 80°C

  • Substrates : Aryl boronic acids

  • Products : Biarylbenzoxazole derivatives

b. Nickel-Catalyzed Alkylation

  • Catalyst : Ni/N-heterocyclic carbene (NHC) complexes

  • Conditions : DMF, 50°C

  • Substrates : Alkyl halides

  • Products : Alkyl-substituted benzoxazoles (e.g., 2-[1-(4-methylphenyl)ethyl]-5-methyl-1,3-benzoxazole)

Substituent-Dependent Reactivity

The 4-methylphenylmethyl group influences reaction outcomes:

  • Steric Effects : Bulkier substituents reduce electrophilic substitution rates at adjacent positions .

  • Electronic Effects : Electron-donating methyl groups enhance reactivity toward electrophiles at the 5-position .

Scientific Research Applications

5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in the Benzoxazole Family

The following table compares key structural and physicochemical properties of 5-methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole with similar compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Findings Reference(s)
5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole 5-CH₃, 2-(4-methylbenzyl) C₁₆H₁₅NO 237.30 Structural studies via vibrational spectroscopy; potential fluorescence applications
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole 5-Cl, 2-(4-OCH₃-C₆H₄) C₁₄H₁₀ClNOS 291.75 Antimicrobial activity; crystal structure analysis (dihedral angle: 8.76° between rings)
2-(4-Methylphenyl)-5-[...]-1,3,4-thiadiazole 2-(4-CH₃-C₆H₄), 5-(thiadiazole-sulfanyl) C₁₈H₁₆N₄S₃ 408.54 Pharmaceutical interest (1,3,4-thiadiazole derivatives)
5-Chloro-2-{(5R)-5-methyl-4-[...]-1,3-benzoxazole 5-Cl, 2-(diazepan-triazole-benzoyl) C₂₄H₂₃ClN₆O₂ 486.94 Orexin receptor antagonist (patented pharmaceutical compound)
5-Methyl-2-(p-methylaminophenyl)benzoxazole 5-CH₃, 2-(4-CH₃NH-C₆H₄) C₁₅H₁₄N₂O 238.29 Detailed vibrational spectroscopy studies

Biological Activity

5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole typically involves the reaction of 2-amino phenol with appropriate aldehydes or ketones under acidic or basic conditions. The benzoxazole ring is formed through cyclization, which is a common method for creating this class of compounds. Various synthetic methodologies have been developed to enhance yield and purity, including microwave-assisted synthesis and solvent-free conditions, which are noted for their efficiency and environmental benefits .

Antimicrobial Activity

Research indicates that derivatives of benzoxazole, including 5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole, exhibit notable antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of microorganisms, including bacteria and fungi. For instance, compounds with similar structures have shown activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the benzoxazole core can enhance antimicrobial potency .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzoxazole derivatives. Specifically, compounds structurally related to 5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). For example, one study reported that related compounds significantly reduced cell viability and induced apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

The anti-inflammatory properties of benzoxazole derivatives are also noteworthy. Compounds similar to 5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer effects of several benzoxazole derivatives, one compound demonstrated an IC50 value of 3.43 µM against HepG2 cells, indicating potent activity compared to standard chemotherapeutics like sorafenib (IC50 = 4.21 µM). The compound induced apoptosis significantly, with a notable increase in the pre-G1 phase population during cell cycle analysis .

Case Study 2: Antimicrobial Evaluation

A series of benzoxazole derivatives were tested against various bacterial strains. The results indicated that certain modifications led to improved activity against resistant strains of Staphylococcus aureus and Enterococcus faecalis. The structure-activity relationship (SAR) studies suggested that electron-donating groups on the aromatic system enhanced antimicrobial efficacy .

Comparative Data Table

Activity Type Compound IC50/Minimum Inhibitory Concentration (MIC) Reference
Anticancer (HepG2)5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole3.43 µM
AntimicrobialSimilar Benzoxazole DerivativeMIC = 16 µg/mL against S. aureus
Anti-inflammatoryRelated Benzoxazole CompoundSignificant reduction in TNF-α levels

Q & A

Basic: Synthesis and Optimization

Q: What are the established synthetic routes for 5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole, and how can reaction conditions be optimized for higher yields? A: The compound is typically synthesized via condensation of 2-amino-5-methylphenol with 4-methylbenzyl chloride derivatives under acidic or basic conditions. Key optimization strategies include:

  • Solvent selection : Ethanol or methanol with glacial acetic acid as a catalyst improves reaction efficiency .
  • Purification : Column chromatography (silica gel, chloroform/methanol) or recrystallization ensures purity .
  • Monitoring : Thin-layer chromatography (TLC) with chloroform/methanol (10:0.5) tracks reaction progress . Yield optimization may involve temperature control (reflux at 80–100°C) and stoichiometric adjustments of precursors .

Basic: Structural Characterization

Q: Which spectroscopic and analytical methods are essential for confirming the structural integrity of this benzoxazole derivative? A: Critical techniques include:

  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR identify substituent environments (e.g., methyl groups at δ 2.3–2.5 ppm and aromatic protons at δ 6.8–7.5 ppm) .
  • FT-IR : Absorption bands for C=N (1620–1650 cm1^{-1}) and C-O (1250–1300 cm1^{-1}) confirm the benzoxazole core .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]+^+) validate the molecular weight .

Advanced: Computational Modeling

Q: How do density functional theory (DFT) and molecular dynamics (MD) simulations elucidate the electronic properties and biological interactions of this compound? A:

  • DFT : Calculates HOMO-LUMO gaps to predict reactivity (e.g., electron-rich benzoxazole rings favor nucleophilic attack) . MEP maps identify electrophilic/nucleophilic sites for target binding .
  • MD simulations : Model ligand-protein interactions (e.g., with bacterial enzymes like hyaluronan lyase) to assess stability and binding modes over time .
  • Docking studies : AutoDock or Schrödinger Suite predict binding affinities to antimicrobial targets (e.g., binding energies ≤ -7 kcal/mol indicate strong interactions) .

Advanced: Crystallographic Challenges

Q: What challenges arise in X-ray crystallographic analysis of this compound, and how are tools like SHELX or WinGX used to resolve them? A: Common challenges include:

  • Disorder in substituents : The 4-methylphenyl group may exhibit rotational disorder, requiring SHELXL refinement with multiple occupancy models .
  • Data resolution : High-resolution (>1.0 Å) data collection mitigates anisotropic displacement errors. WinGX integrates SHELX workflows for structure solution and ORTEP-III for visualizing thermal ellipsoids .
  • Twinning : SHELXD detects pseudo-merohedral twinning and applies HKLF5 format corrections .

Advanced: Addressing Biological Data Contradictions

Q: How can researchers reconcile discrepancies in reported antimicrobial activities across studies? A: Variability arises from differences in:

  • Assay conditions : Standardize MIC testing using CLSI guidelines (e.g., broth microdilution at pH 7.4, 37°C) .
  • Bacterial strains : Use reference strains (e.g., S. aureus ATCC 25923) to ensure reproducibility .
  • Compound purity : Confirm purity (>95%) via HPLC before biological testing .

Advanced: Environmental Impact Mitigation

Q: What advanced methodologies assess the environmental persistence of this compound, and how can degradation be enhanced? A:

  • Persistence studies : HPLC-UV or LC-MS quantify degradation half-lives in aqueous systems (e.g., t1/2_{1/2} > 30 days indicates high stability) .
  • Advanced oxidation processes (AOPs) : Ozone/UV or Fenton reactions degrade the compound into non-toxic byproducts (e.g., CO2_2, H2_2O) .
  • Ecotoxicology models : QSAR predicts toxicity of degradation intermediates to aquatic organisms .

Advanced: Structure-Activity Relationship (SAR)

Q: How do structural modifications at the benzoxazole core influence biological activity, and what design strategies improve target specificity? A:

  • Substituent effects : Electron-withdrawing groups (e.g., -NO2_2) at the 5-position enhance antimicrobial activity, while bulky groups (e.g., tert-butyl) reduce solubility .
  • Scaffold hybridization : Coupling with triazole or thiazole rings improves binding to bacterial two-component systems (e.g., IC50_{50} values ≤ 10 µM) .
  • In silico screening : Virtual libraries prioritize derivatives with optimal LogP (2–4) and polar surface area (<90 Ų) for membrane penetration .

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